

Sabarubicin pharmacokinetics in cancer patients

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Compound Focus: Sabarubicin

CAS No.: 211100-13-9

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Application Notes on Sabarubicin (MEN-10755)

1. Analytical Method Development and Pharmacokinetics A validated UHPLC-MS/MS method has been developed for the simultaneous quantitation of **Sabarubicin** and its alcohol metabolite, M3, in human plasma. This method is characterized by its rapid, sensitive, and high-throughput nature, making it suitable for pharmacokinetic studies [1].

- **Linear Range and Sensitivity:** The method demonstrates excellent linearity ($r > 0.99$) over a range of **2-400 ng/mL** for **Sabarubicin** and **0.5-100 ng/mL** for the M3 metabolite [1].
- **Precision and Accuracy:** | Analyte | Precision (RSD%) | Accuracy (%) | | :--- | :--- | :--- | | **Sabarubicin** | Intra-day: 1.5%-9.1% Inter-day: 2.2%-12.8% | -9.6% to 0.7% | | **M3 Metabolite** | Intra-day: 1.5%-9.1% Inter-day: 2.2%-12.8% | -4.8% to 5.9% | *Data shown for four concentration levels [1].*
- **Recovery:** The mean recovery rate for **Sabarubicin** is 62.4%, 71.9% for the M3 metabolite, and 58.8% for the internal standard (Doxorubicin hydrochloride) [1].
- **Clinical Application:** This method has been successfully applied to characterize the pharmacokinetics of **Sabarubicin** and M3 in Chinese small cell lung cancer (SCLC) patients [1].

2. Clinical Efficacy and Safety Profile **Sabarubicin** has been evaluated as a single agent and in combination therapies.

- **Activity in Resistant Ovarian Cancer:** A phase II study of **Sabarubicin** (80-90 mg/m² every 3 weeks) as a second-line therapy in patients with platinum/taxane-resistant ovarian cancer showed

limited activity, with only one confirmed partial response among 19 patients. However, disease stabilization was observed in 9 patients [2] [3].

- **Safety and Tolerability:** The primary toxicity observed was hematologic, with grade 3-4 neutropenia occurring in a significant number of cycles. Non-hematologic toxicities (fatigue, nausea, stomatitis) were generally manageable. Regarding cardiotoxicity, a key concern for anthracyclines, two patients saw their left ventricular ejection fraction (LVEF) fall below 50%, and three had a >15% decrease from baseline, though no signs/symptoms of congestive heart failure were reported [2] [3].

3. Preclinical Combination Therapy Preclinical studies suggest strong potential for combining **Sabarubicin** with Cisplatin (DDP) in lung cancer.

- **Synergistic Antitumor Effect:** In vitro and in vivo studies using non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) models showed that the combination of **Sabarubicin** and Cisplatin was more cytotoxic than either agent alone [4] [5].
- **Schedule-Dependent Efficacy:** The antitumor efficacy was highly dependent on the administration schedule, particularly in SCLC models. The most effective sequence was the administration of **Sabarubicin** followed 24 hours later by Cisplatin, which produced the highest log cell kill (LCK = 6.7) [4] [5].
- **Pharmacokinetics in Combination:** The experimental data indicated no evidence of a pharmacokinetic drug-drug interaction between **Sabarubicin** and Cisplatin when administered in sequence [4] [5].

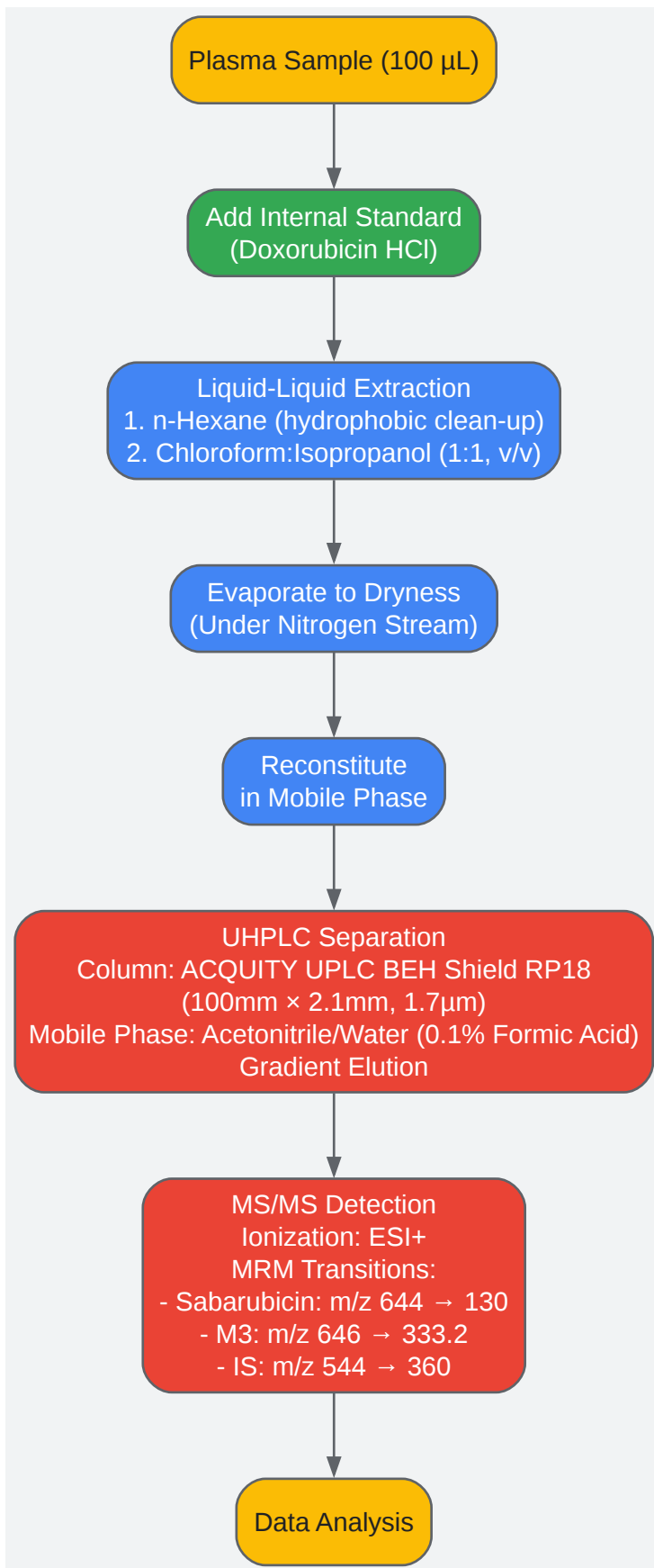
Detailed Analytical Protocol: UHPLC-MS/MS

Quantitation of Sabarubicin and M3

This protocol is adapted from the validated method published in the *Journal of Chromatography B* [1].

Workflow Overview

The diagram below outlines the complete analytical procedure from sample collection to data analysis.



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Materials and Equipment

- **Analytical Standards:** **Sabarubicin**, M3 metabolite, Doxorubicin hydrochloride (Internal Standard)
- **Solvents:** n-Hexane, Chloroform, Isopropanol, Acetonitrile (UHPLC grade), Water (UHPLC grade), Formic Acid
- **Equipment:** UHPLC system coupled to a tandem mass spectrometer, ACQUITY UPLC BEH Shield RP18 Column (100mm × 2.1mm, 1.7µm), centrifuge, nitrogen evaporator.

Method Parameters Summary

Parameter	Specification
Sample Volume	100 µL human plasma [1]
Internal Standard	Doxorubicin hydrochloride [1]

| **Extraction** | 1. Pre-wash with n-hexane 2. LLE with 1 mL Chloroform:Isopropanol (1:1, v/v) [1] | | **Chromatography** | **Column:** ACQUITY UPLC BEH Shield RP18 (100mm × 2.1mm, 1.7µm) **Mobile Phase:** A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) **Elution:** Gradient [1] | | **Detection (MS/MS)** | **Ionization:** Electrospray Ionization (Positive mode - ESI+) **Mode:** Multiple Reaction Monitoring (MRM) **MRM Transitions:**

- **Sabarubicin:** m/z 644 → 130
- M3 Metabolite: m/z 646 → 333.2
- IS: m/z 544 → 360 [1] | | **Calibration Curve** | **Sabarubicin:** 2-400 ng/mL M3 Metabolite: 0.5-100 ng/mL [1] |

Key Conclusions and Perspectives

Sabarubicin is a third-generation anthracycline that has progressed to phase II clinical trials. The established UHPLC-MS/MS method provides a robust tool for supporting its pharmacokinetic characterization. While its single-agent activity in resistant ovarian cancer was limited, its manageable safety profile and strong

preclinical synergy with Cisplatin in lung cancer models, especially with an optimized administration schedule, warrant further clinical investigation.

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To cite this document: Smolecule. [Sabarubicin pharmacokinetics in cancer patients]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548255#sabarubicin-pharmacokinetics-in-cancer-patients>]

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